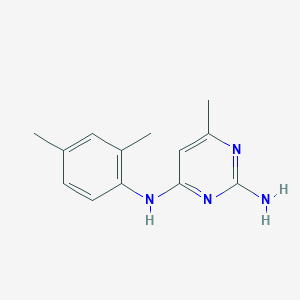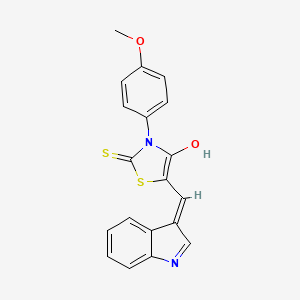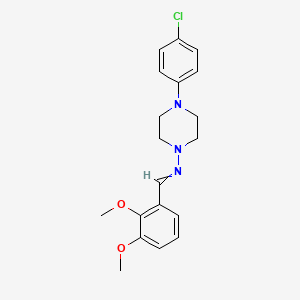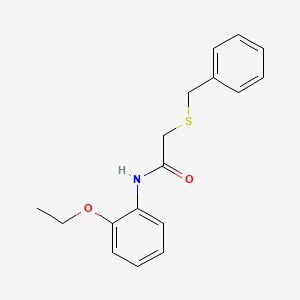
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as DMP 969, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, DMP 969 has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 involves the inhibition of the enzyme JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage, and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting JNK, this compound 969 can modulate these cellular processes, leading to its potential applications in the treatment of various diseases.
Biochemical and Physiological Effects
This compound 969 has been shown to have several biochemical and physiological effects in preclinical models of human diseases. In cancer, this compound 969 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation. Moreover, this compound 969 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
In neurodegenerative disorders, this compound 969 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound 969 has been shown to reduce oxidative stress and inflammation, leading to its potential neuroprotective effects.
In inflammation, this compound 969 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its potential anti-inflammatory effects. Moreover, this compound 969 has been shown to reduce tissue damage and improve survival in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 in scientific research include its high potency and selectivity for JNK, which allows for the precise modulation of cellular processes. Moreover, this compound 969 has been extensively studied in preclinical models of human diseases, making it a well-established tool for scientific research.
The limitations of using this compound 969 in scientific research include its potential off-target effects, which may lead to unintended consequences. Moreover, the optimal dosage and administration of this compound 969 may vary depending on the disease and the experimental model, requiring careful consideration and optimization.
Direcciones Futuras
There are several future directions for the scientific research of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969. One potential direction is the development of this compound 969 as a combination therapy for cancer, neurodegenerative disorders, and inflammation. Another potential direction is the optimization of the dosage and administration of this compound 969 for different diseases and experimental models. Moreover, the identification of biomarkers for the response to this compound 969 may help to improve its clinical efficacy and reduce potential side effects. Overall, the scientific research of this compound 969 holds significant promise for the development of novel therapies for various human diseases.
Métodos De Síntesis
The synthesis of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 involves several steps, including the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form 2,4-dimethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with guanidine nitrate to form the final product, this compound 969. The synthesis of this compound 969 has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.
Aplicaciones Científicas De Investigación
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been extensively studied in various preclinical models of human diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, this compound 969 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound 969 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer, suggesting its potential as a combination therapy.
In neurodegenerative disorders, this compound 969 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound 969 has been shown to inhibit the activation of JNK, which is known to play a critical role in the pathogenesis of these diseases.
In inflammation, this compound 969 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various preclinical models of inflammation, including sepsis and rheumatoid arthritis. This compound 969 has been shown to inhibit the activation of JNK, which is known to play a critical role in the inflammatory response.
Propiedades
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-8-4-5-11(9(2)6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDCXDXQSYTXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)

![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6131162.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6131164.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6131168.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B6131172.png)

![3-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6131192.png)
![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6131199.png)
